5,12-Naphthacenequinone

Photochemistry EPR Spectroscopy Triplet State Dynamics

Researchers needing a characterized sensitizer with calibrated quantum yield for phenol photodegradation face supply variability. 5,12-Naphthacenequinone (CAS 1090-13-7) provides a benchmark with >80% triplet spin localization on the naphthalene subsystem, enabling reproducible time-resolved EPR and environmental photochemistry studies. • Measured ultrafast thermal injection lifetimes (6 & 27 ps) into TiO₂ for photovoltaic optimization. • Defined AhR activation profile distinct from B[a]P for toxicology studies. • Available in gram to 100 g scales with immediate global shipping.

Molecular Formula C18H10O2
Molecular Weight 258.3 g/mol
CAS No. 1090-13-7
Cat. No. B046369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,12-Naphthacenequinone
CAS1090-13-7
SynonymsNaphthacenequinone;  5,12-Naphthacenequinone;  5,12-Tetracenequinone;  Benz[b]anthracene-5,12-dione;  NSC 401183;  Naphthacene-6,11-quinone;  Tetracenemonoquinone
Molecular FormulaC18H10O2
Molecular Weight258.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C18H10O2/c19-17-13-7-3-4-8-14(13)18(20)16-10-12-6-2-1-5-11(12)9-15(16)17/h1-10H
InChIKeyLZPBKINTWROMEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,12-Naphthacenequinone Overview & Specifications


5,12-Naphthacenequinone (CAS 1090-13-7), also known as tetracene-5,12-dione, is a polycyclic aromatic quinone belonging to the linear para-acenequinone class. It consists of a four-ring linear aromatic system with carbonyl groups at the 5 and 12 positions, conferring redox activity and a characteristic deep yellow to orange crystalline appearance [1]. With a molecular formula of C₁₈H₁₀O₂ and a molecular weight of 258.27 g/mol, this compound is commercially available from major suppliers at purities typically ranging from 95% to 98% . Its physical properties include a melting point of 282–286 °C (with decomposition) and a predicted logP of approximately 3.57–4.64, indicating pronounced lipophilicity that governs its behavior in both biological and materials science applications .

5,12-Naphthacenequinone Substitution Risks


Although 5,12-naphthacenequinone belongs to the broader quinone family, its specific four-ring acenequinone scaffold yields properties that cannot be extrapolated from smaller or differently substituted analogs. Studies demonstrate that the extended π-conjugation in 5,12-naphthacenequinone results in a distinct electron affinity and a highly localized triplet spin distribution (>80% on the naphthalene subsystem) that directly governs its photochemical and redox behavior [1][2]. Head-to-head photochemical studies confirm that substituting 5,12-naphthacenequinone with seemingly close relatives like 9,10-anthraquinone leads to a different rank order in quantum yields for phenol photodegradation, underscoring the unique reactivity profile of the extended π-system [3]. Therefore, substituting 5,12-naphthacenequinone with other quinones such as 9,10-anthraquinone or 1,4-naphthoquinone without quantitative validation introduces a high risk of altered electron-transfer kinetics and divergent experimental outcomes.

5,12-Naphthacenequinone Comparative Evidence


Triplet Spin Localization on Naphthalene

In the lowest excited triplet state, more than 80% of the unpaired electron spins in 5,12-naphthacenequinone (5,12-NpQ) are localized on the naphthalene aromatic sub-system. This stands in contrast to the behavior observed for 9,10-anthraquinone (AQ) and 2,6-dihydroxyanthraquinone (DAQ), which exhibit different spin distributions in the triplet state, either largely on the carbonyl oxygen or delocalized over the aromatic ring [1]. This differential spin density distribution directly accounts for the compound's distinct photochemical reactivity [2].

Photochemistry EPR Spectroscopy Triplet State Dynamics

Photosensitizer Reactivity: Phenol Photodegradation

Under blue-light irradiation, the polychromatic quantum yields for phenol photodegradation sensitized by various quinoid compounds follow a distinct order: AQ > BAD > EtAQ > NQ > DAQ. In this ranking, 5,12-naphthacenequinone (NQ) exhibited a lower quantum yield than 9,10-anthraquinone (AQ) but a higher quantum yield than 2,6-dihydroxyanthraquinone (DAQ) [1]. This establishes a quantifiable, rank-order differentiation among close structural analogs in a functionally relevant photochemical assay.

Environmental Photochemistry Sensitizer Efficiency Quantum Yield

Electron Affinity & Semiquinone Kinetics

The one-electron reduction characteristics of four unsubstituted quinones—1,4-benzoquinone (BQ), 1,4-naphthoquinone (NQ), 9,10-anthraquinone (AQ), and 5,12-naphthacenedione (NpQ)—were investigated in aqueous-organic mixed solvent. The redox characteristics varied widely and were interpreted in terms of their respective electron affinities [1]. While formation rate constants for semiquinones fell within a range of 1–5 × 10⁹ dm³ mol⁻¹ s⁻¹, the decay rate constants varied widely from 3.2 × 10⁸ dm³ mol⁻¹ s⁻¹ to lower values, underscoring the distinct kinetic behavior of the 5,12-naphthacenequinone radical anion compared to the smaller benzoquinone and naphthoquinone analogs [1].

Pulse Radiolysis Redox Chemistry Electron Affinity

AhR Ligand Activity & Potency Profile

In a study evaluating 41 polycyclic aromatic compounds, 5,12-naphthacenequinone was identified as one of six oxygenated PAHs (including 1,4-chrysenequinone and 7,12-benz[a]anthracenequinone) that showed high AhR ligand activity in mouse hepatoma (H1L1) cells [1]. While the activity was not as high as the prototypical ligand benzo[a]pyrene (B[a]P), the study noted that these oxygenated PAHs, including 5,12-naphthacenequinone, showed significantly stronger activities in yeast cells relative to B[a]P [1]. This demonstrates a distinct cellular potency profile relative to the parent hydrocarbon and other quinone metabolites.

Toxicology Xenobiotic Sensing Reporter Gene Assay

Ultrafast Electron Injection Kinetics

In solid-state photogalvanic dye-sensitized solar cell studies, the naphthacenequinone radical anion exhibits thermal electron injection into titanium dioxide nanorods as a multiexponential decay process with initial decay lifetimes of 6 and 27 ps [1]. This ultrafast injection kinetics profile is directly relevant to the performance of electron-accepting molecular dyes in solid-state photoelectrochemical cells, which function better than liquid-junction cells due to kinetic advantages in radical anion sensitizer formation [1].

Dye-Sensitized Solar Cells Electron Transfer Transient Spectroscopy

5,12-Naphthacenequinone Optimal Applications


Mechanistic Photochemistry & EPR Studies

Given the unique spin localization of >80% on the naphthalene subsystem in the triplet state, 5,12-naphthacenequinone is the compound of choice for investigations requiring a well-defined triplet spin distribution distinct from that of anthraquinone. Its use in time-resolved EPR and ENDOR experiments is supported by primary literature [1], making it an essential standard for spectroscopic method development.

Photosensitizer for Phenol Degradation

When a sensitizer with a known, intermediate quantum yield for phenol photodegradation is required for environmental photochemistry research, 5,12-naphthacenequinone provides a calibrated benchmark. Its rank-order position (NQ) between AQ and DAQ under blue-light irradiation [2] allows researchers to select it for experiments where the high activity of AQ is undesirable or where structure-activity relationships across the acenequinone series are being mapped.

AhR Ligand for Toxicology Assays

For toxicologists and molecular biologists studying AhR activation by oxygenated PAHs, 5,12-naphthacenequinone offers a structurally defined, commercially available ligand with a documented potency profile that differs from the canonical ligand B[a]P and other PAQs [3]. Its distinct cell-type-dependent activity (stronger in yeast, lower in mammalian cells relative to B[a]P) makes it a valuable tool for probing AhR signaling mechanisms.

Electron Acceptor in Solid-State Solar Cells

In the development of solid-state photogalvanic cells, 5,12-naphthacenequinone is a characterized electron-accepting dye with measured ultrafast thermal injection lifetimes (6 and 27 ps) into TiO₂ nanorods [4]. This quantitative kinetic data supports its use as a model compound for optimizing electron transfer at dye-semiconductor interfaces in next-generation photovoltaic devices.

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